
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quantum Chemical and Molecular Dynamics Simulations
Sulfonamide derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. The study indicates that specific sulfonamide compounds exhibit adsorption behaviors and binding energies on metal surfaces, suggesting their effectiveness in corrosion prevention (Kaya et al., 2016).
Anti-HIV and Antifungal Activities
Research into sulfonamide compounds has also extended into the development of novel chiral and achiral benzensulfonamides with potential anti-HIV and antifungal activities. This demonstrates the potential of sulfonamide derivatives in contributing to medical treatments and pharmaceutical applications (Zareef et al., 2007).
Antitumor Activity
The synthesis and stereostructure investigation of sulfonamide derivatives have also been explored for their antitumor activities. These compounds inhibit the activity of specific kinases and have shown potential in cancer treatment, indicating the therapeutic applications of sulfonamide compounds (Zhou et al., 2015).
Transfer Hydrogenation Catalysis
Sulfonamide derivatives have been utilized in catalysis, particularly in the transfer hydrogenation of ketones. This application underscores the role of sulfonamides in synthetic chemistry, offering efficient and environmentally friendly catalytic processes (Ruff et al., 2016).
作用機序
Target of Action
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as Betrixaban , is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Betrixaban acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, Betrixaban prevents the activation of prothrombin to thrombin, thereby inhibiting the coagulation cascade and preventing the formation of blood clots . This interaction with Factor Xa is both competitive and reversible .
Biochemical Pathways
The inhibition of Factor Xa by Betrixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, Betrixaban disrupts this cascade, reducing thrombin generation and ultimately preventing clot formation .
Pharmacokinetics
Betrixaban has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life in its class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This long half-life allows for consistent anticoagulant effect over 24 hours . Betrixaban is primarily cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .
Result of Action
The primary result of Betrixaban’s action is the prevention of venous thromboembolism (VTE), which can manifest as deep vein thrombosis or pulmonary embolism . By inhibiting Factor Xa and disrupting the coagulation cascade, Betrixaban reduces the risk of clot formation and subsequent VTE events .
Action Environment
The efficacy and stability of Betrixaban can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of other medications can impact Betrixaban’s metabolism and excretion, potentially altering its efficacy . Therefore, careful consideration of these factors is crucial when administering Betrixaban.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDBIHONPLLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
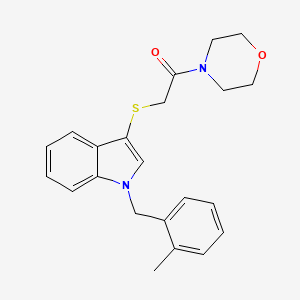

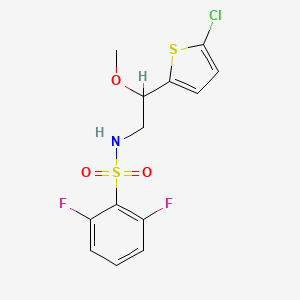


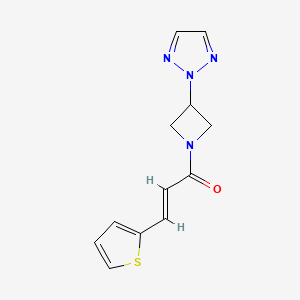
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
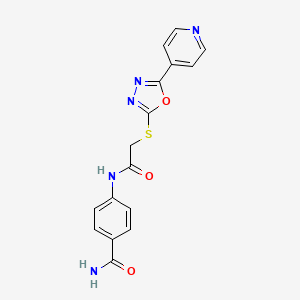
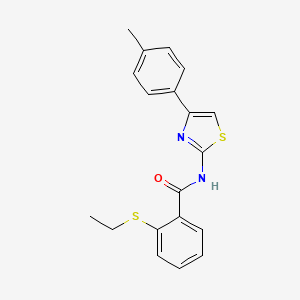
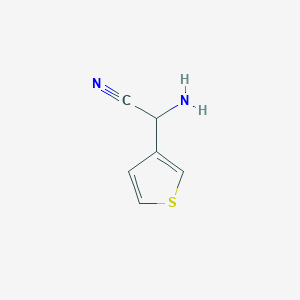
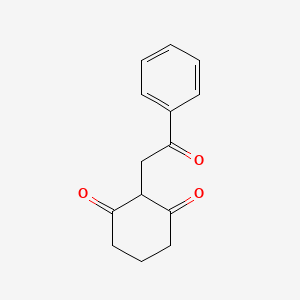
![N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2960102.png)
